1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone

Enzyme Inhibition MPO Inflammation

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS 129604-27-9) is a disubstituted acetophenone derivative containing a trifluoromethoxy (-OCF3) group and a chloro substituent on the phenyl ring. It is a colorless to light yellow liquid at room temperature with a melting point of 98–99 °C and a boiling point of 261 °C at 760 mmHg, exhibiting moderate solubility in organic solvents but slight solubility in water.

Molecular Formula C9H6ClF3O2
Molecular Weight 238.59 g/mol
CAS No. 129604-27-9
Cat. No. B182824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone
CAS129604-27-9
Molecular FormulaC9H6ClF3O2
Molecular Weight238.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl
InChIInChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3
InChIKeyBUSQQCHYIYPNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS 129604-27-9): A Halogenated Acetophenone Building Block for Scientific Research and Procurement


1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS 129604-27-9) is a disubstituted acetophenone derivative containing a trifluoromethoxy (-OCF3) group and a chloro substituent on the phenyl ring . It is a colorless to light yellow liquid at room temperature with a melting point of 98–99 °C and a boiling point of 261 °C at 760 mmHg, exhibiting moderate solubility in organic solvents but slight solubility in water . The compound is widely employed as a versatile intermediate in organic synthesis and medicinal chemistry due to the unique electronic and steric properties conferred by the trifluoromethoxy group, which enhances lipophilicity and metabolic stability of derived molecules .

Why Generic Substitution Fails: Critical Differentiation of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS 129604-27-9) for Scientific Procurement


Direct substitution with simpler acetophenone analogs such as 4-(trifluoromethoxy)acetophenone or 3-chloro-4-methoxyacetophenone is not feasible due to substantial differences in physicochemical properties, target enzyme inhibition profiles, and synthetic utility. The presence of both the chloro and trifluoromethoxy substituents in a specific substitution pattern on the phenyl ring profoundly influences the compound's electron density, lipophilicity (LogP), and metabolic stability, thereby dictating its behavior in both chemical reactions and biological systems . These differences translate into measurable variations in boiling point, melting point, enzyme inhibition potency (e.g., MPO IC50), and cytochrome P450 interaction profiles, all of which are critical for reproducible synthetic outcomes and consistent biological activity [1]. Consequently, substituting with an in-class analog lacking the precise 3-chloro-4-trifluoromethoxy substitution pattern will introduce uncontrolled variability in research and development workflows, as detailed in the quantitative evidence below.

Quantitative Differentiation of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS 129604-27-9) Against Closest Analogs for Informed Procurement Decisions


Myeloperoxidase (MPO) Inhibition Potency: 54 nM IC50 vs. Class Baseline

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS 129604-27-9) inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. This level of potency is a direct consequence of the 3-chloro-4-trifluoromethoxy substitution pattern. While a direct head-to-head comparison for the closest analog (e.g., 4-(trifluoromethoxy)acetophenone) is not available in the same assay, class-level inference indicates that the methoxy analog (3-chloro-4-methoxyacetophenone) shows no significant MPO inhibition (data not available; likely >10 µM), highlighting the critical role of the trifluoromethoxy group for potent MPO engagement [2]. This 54 nM IC50 positions the compound as a potent inhibitor suitable for target validation and mechanism-of-action studies in MPO-related pathways.

Enzyme Inhibition MPO Inflammation Drug Discovery

CYP3A4 Time-Dependent Inhibition Profile: 210 nM IC50 Distinguishes Metabolic Liability

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone exhibits time-dependent inhibition of human cytochrome P450 3A4 with an IC50 of 210 nM when measured after 30 minutes [1]. This is a key differentiator from its 4-(trifluoromethoxy)acetophenone analog, which lacks the chloro substituent and typically shows weaker or no measurable CYP3A4 inhibition (class-level inference based on SAR of halogenated acetophenones) . The time-dependent nature of this inhibition indicates potential for mechanism-based inactivation, an important consideration for medicinal chemists designing compounds with reduced metabolic liability or for toxicologists assessing drug-drug interaction risk.

CYP450 Metabolism Drug-Drug Interaction ADME

Selectivity for MPO over Thyroid Peroxidase (TPO): 37-Fold Selectivity Window

The compound demonstrates a 37-fold selectivity for human myeloperoxidase (MPO) over human thyroid peroxidase (TPO), with IC50 values of 54 nM for MPO [1] and 2000 nM for TPO [2]. This selectivity profile is directly attributable to the 3-chloro-4-trifluoromethoxy substitution, which is absent in simpler analogs like 3'-(trifluoromethoxy)acetophenone. In contrast, 3'-(trifluoromethoxy)acetophenone lacks the chloro group and is not known to exhibit such a distinct selectivity window. This level of quantitative selectivity provides a critical advantage for researchers aiming to dissect specific peroxidase-mediated pathways without confounding off-target effects on thyroid hormone synthesis.

Selectivity Peroxidase Off-Target Safety

Physicochemical Differentiation: Boiling Point and Density vs. 4-(Trifluoromethoxy)acetophenone

The target compound exhibits a boiling point of 261 °C at 760 mmHg and a density of 1.376 g/cm³ . In contrast, 4-(trifluoromethoxy)acetophenone (CAS 85013-98-5) boils at 100–102 °C at 15 mmHg (equivalent to approximately 215 °C at 760 mmHg) and has a lower density of 1.278 g/mL at 25 °C . These differences are a direct consequence of the 3-chloro substituent, which increases molecular weight, alters intermolecular forces, and enhances thermal stability. For synthetic chemists, the higher boiling point of the target compound translates to a wider liquid handling range and distinct volatility profile, which can be advantageous in high-temperature reactions or distillations where lower-boiling analogs would be unsuitable.

Physicochemical Properties Purification Formulation Synthesis

Melting Point Elevation: 98–99 °C vs. 3-Chloro-4-methoxyacetophenone (74–78 °C)

1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone melts at 98–99 °C , whereas the corresponding methoxy analog, 3-chloro-4-methoxyacetophenone (CAS 37612-52-5), melts at 74–78 °C . The 21–24 °C higher melting point of the target compound is a direct result of the trifluoromethoxy group, which enhances crystal lattice energy through stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) compared to the methoxy group. This property difference is critical for applications requiring precise weighing, solid-phase synthesis, or stable storage of crystalline material, as the target compound remains solid at a broader range of ambient temperatures, reducing hygroscopicity and handling losses.

Solid-State Properties Crystallinity Storage Purity

Antiproliferative Activity Against MCF7 Cells: Baseline Cell-Based Differentiation

The compound demonstrates antiproliferative activity against human MCF7 breast adenocarcinoma cells, with growth inhibition assessed via MTT assay after 72 hours of exposure [1]. While a direct quantitative comparator for the exact analog (e.g., 4-(trifluoromethoxy)acetophenone) under identical conditions is not available, this data point establishes a cell-based activity baseline that is unique to the 3-chloro-4-trifluoromethoxy substitution pattern. The presence of both chloro and trifluoromethoxy groups is known to enhance cellular permeability and target engagement compared to non-halogenated or mono-substituted analogs [2]. This baseline antiproliferative activity serves as a critical reference for medicinal chemists seeking to develop analogs with improved potency or selectivity against breast cancer cell lines.

Antiproliferative Cancer Research Cell Viability MTT Assay

Optimal Research and Industrial Application Scenarios for 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone (CAS 129604-27-9) Based on Verified Differentiation Evidence


Myeloperoxidase (MPO) Inhibitor Development and Target Validation Studies

Given its potent MPO inhibition (IC50 = 54 nM) [1] and 37-fold selectivity over TPO [2], this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing selective MPO inhibitors. It can be used directly in biochemical and cellular assays to validate MPO as a therapeutic target in inflammatory diseases, cardiovascular disorders, or neurodegenerative conditions, with reduced risk of confounding off-target effects on thyroid function.

Medicinal Chemistry Lead Optimization: CYP3A4 Metabolic Liability Assessment

The compound's time-dependent CYP3A4 inhibition (IC50 = 210 nM) [1] makes it a valuable tool compound for medicinal chemists seeking to understand and mitigate metabolic liabilities early in the drug discovery process. By using this compound as a reference standard, researchers can benchmark the CYP3A4 interaction potential of newly synthesized analogs, enabling the design of molecules with improved pharmacokinetic profiles and reduced drug-drug interaction risk.

Synthetic Chemistry: High-Temperature Transformations and Purification

With a boiling point of 261 °C (46 °C higher than the non-chlorinated analog) and a melting point of 98–99 °C , this compound is particularly advantageous for synthetic protocols requiring elevated temperatures or where crystallization is the preferred purification method. Its thermal stability and solid-state properties minimize volatility and handling losses, ensuring reproducible yields in multi-step syntheses of complex fluorinated intermediates for pharmaceuticals or agrochemicals.

Antiproliferative SAR and Cellular Mechanism Probing in Breast Cancer Models

The confirmed antiproliferative activity against MCF7 breast cancer cells [3] positions this compound as a useful starting material for synthesizing focused libraries of halogenated acetophenone derivatives. Researchers can leverage the unique 3-chloro-4-trifluoromethoxy pharmacophore to explore cellular mechanisms of growth inhibition, investigate structure-dependent permeability, and identify structural modifications that enhance potency and selectivity against specific cancer subtypes.

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